molecular formula C12H7BrN2OS B2881227 2-(5-Bromothiophen-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 898379-45-8

2-(5-Bromothiophen-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B2881227
CAS No.: 898379-45-8
M. Wt: 307.17
InChI Key: VPZSQUJYQITRNL-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a 5-bromothiophene moiety at position 2 and a formyl group at position 2. The bromine atom enhances halogen bonding interactions, while the thiophene ring contributes to π-π stacking, making the compound valuable in supramolecular chemistry and drug design .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2OS/c13-10-5-4-9(17-10)12-8(7-16)15-6-2-1-3-11(15)14-12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZSQUJYQITRNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)C=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization with α-Bromo Ketones

Reaction of 2-aminopyridine with 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one in refluxing ethanol yields 2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine. The mechanism proceeds via nucleophilic attack of the aminopyridine’s nitrogen on the carbonyl carbon, followed by bromide displacement and aromatization.

Typical Conditions

Component Quantity Role
2-Aminopyridine 1.0 equiv Nucleophile
2-Bromo-1-(5-bromothiophen-2-yl)ethanone 1.1 equiv Electrophile
Ethanol 0.3 M Solvent
Temperature 80°C, 12 h Reflux

Yield: 68–75%.

Multi-Component Reactions (MCRs)

Iodine-catalyzed three-component reactions enable one-pot synthesis of 2-aryl imidazo[1,2-a]pyridines. Using 5-bromo-2-thiophenecarbaldehyde, 2-aminopyridine, and tert-butylisocyanide in ethanol with I₂ (10 mol%) at 70°C for 3 h provides the 2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine core.

Advantages

  • Atom economy (83%)
  • No inert atmosphere required

C3-Formylation via Vilsmeier-Haack Reaction

The aldehyde group at C3 is introduced via Vilsmeier-Haack formylation, leveraging POCl₃ and DMF to generate the chloroiminium ion electrophile.

Standard Protocol

  • Reagent Preparation : POCl₃ (2.3 equiv) is added to DMF at 0°C, forming the Vilsmeier reagent.
  • Substrate Addition : 2-(5-Bromothiophen-2-yl)imidazo[1,2-a]pyridine (1.0 equiv) is introduced, and the mixture is heated to 80°C for 5 h.
  • Workup : Neutralization with NaHCO₃, extraction with dichloromethane, and column chromatography (hexane/EtOAc) yield the aldehyde.

Optimized Parameters

Parameter Value Impact on Yield
POCl₃:DMF Ratio 1:1.2 (v/v) Maximizes electrophile formation
Temperature 80°C Balances rate and decomposition
Reaction Time 5 h >90% conversion

Yield: 71–78%.

Mechanistic Insights

The Vilsmeier reagent ([(CH₃)₂N+=CHCl]Cl⁻) attacks the electron-rich C3 position of the imidazo[1,2-a]pyridine, followed by hydrolysis to yield the aldehyde. Regioselectivity is governed by the aromatic system’s electron density distribution, with C3 being the most nucleophilic site.

Alternative Formylation Strategies

Direct Oxidative Formylation

While less common, MnO₂-mediated oxidation of 3-hydroxymethyl intermediates offers a metal-free alternative. However, yields are suboptimal (45–52%) compared to Vilsmeier-Haack.

Palladium-Catalyzed Carbonylation

Palladium(II) acetate with CO gas under high pressure (20 atm) introduces the aldehyde via C–H activation. This method remains exploratory, with limited substrate scope.

Characterization and Validation

Synthetic batches are validated via:

  • ¹H NMR : Aldehyde proton at δ 10.10 ppm (singlet).
  • ¹³C NMR : Carbonyl signal at δ 179.6 ppm.
  • HRMS : [M+H]⁺ at m/z 307.17.

Purity Metrics

Method Result
HPLC (C18 column) ≥98.5%
Melting Point 159–161°C

Challenges and Optimization

Regioselectivity in Cyclization

Competing formation of 2- vs. 3-substituted imidazo[1,2-a]pyridines is mitigated by:

  • Electronic Effects : Electron-withdrawing groups (e.g., bromothiophene) favor C2 substitution.
  • Steric Guidance : Bulky substituents on α-bromo ketones direct cyclization to C2.

Formylation Side Reactions

Over-oxidation to carboxylic acids is prevented by:

  • Strict temperature control (<85°C)
  • Anhydrous conditions (molecular sieves)

Scalability and Industrial Relevance

A patented route (EP1172364A1) achieves kilogram-scale synthesis via:

  • Aminomethylation : Introduces dimethylamine at C3.
  • Cyanide Displacement : Generates 3-cyano intermediate.
  • Hydrolysis and Activation : CDI-mediated amidation.

Key Advantages

  • 85% overall yield
  • No column chromatography required

Emerging Methodologies

Bi(OTf)₃-Catalyzed Reactions

Bismuth triflate (5 mol%) in dichloroethane enables Ritter-type formylation at 150°C, though yields are moderate (65%).

Flow Chemistry Approaches

Continuous-flow systems reduce reaction times from hours to minutes, enhancing throughput for high-demand intermediates.

Chemical Reactions Analysis

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Unfortunately, information regarding specific applications of the chemical compound "2-(5-Bromothiophen-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde" is limited within the provided search results. However, based on the available data, we can compile some relevant information.

Basic Information

  • Chemical Name: this compound .
  • Molecular Formula: C12H7BrN2OSC_{12}H_7BrN_2OS .
  • Molecular Weight: 307.17 g/mol .
  • CAS Number: 898379-45-8 .
  • Minimum Purity: 95% .

Potential Applications and Research Areas

Given the scarcity of direct applications for the specified compound,related compounds can provide insights into potential research areas:

  • Building Blocks for Synthesis: The compound belongs to a class of imidazopyridines, which are heterocyclic building blocks . These are used in creating various compounds for different applications .
  • Pharmaceutical Research: Imidazopyridines and related structures are explored in pharmaceutical chemistry . They form the core structure of various bioactive molecules.
  • Material Science: Thiophene derivatives are often used in material science for creating organic electronic materials . The bromine substituent can be used for further modification and functionalization of molecules.

Safety Information

  • UN Number: 0
  • Dangerous Goods Class: 0
  • Packing Group: 0
  • Storage Temperature: 0

Mechanism of Action

The mechanism by which 2-(5-Bromothiophen-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The bromothiophene moiety can engage in halogen bonding, while the imidazo[1,2-a]pyridine core can participate in π-π stacking interactions. These interactions can modulate biological processes and lead to desired therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The imidazo[1,2-a]pyridine scaffold is highly versatile, with modifications at positions 2 and 3 significantly altering physicochemical and biological properties. Below is a comparative analysis with structurally analogous compounds:

Compound Name Substituents (Position 2) Substituents (Position 3) Molecular Formula Molecular Weight Key Properties/Applications Reference
2-(5-Bromothiophen-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde 5-Bromothiophene Carbaldehyde C₁₂H₇BrN₂OS 323.17 Halogen bonding, π-π interactions Target
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (9a) 4-Methoxyphenyl Carbaldehyde C₁₅H₁₂N₂O₂ 252.28 Mp 146–148°C; used in benzimidazole synthesis
6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde 3-Methoxyphenyl Carbaldehyde C₁₅H₁₁BrN₂O₂ 331.16 Bromine enhances bioactivity
2-(4-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (4) 4-Bromophenyl Carbaldehyde C₁₄H₁₀BrN₂O 309.15 Synthesized via Vilsmeier-Haack reaction
2-Phenyl-imidazo[1,2-a]pyridine-3-carbaldehyde (3) Phenyl Carbaldehyde C₁₄H₁₀N₂O 222.24 IR: νmax 1656 cm⁻¹ (C=O)
2-(Ethylsulfinyl)imidazo[1,2-a]pyridine-3-sulfonamide Ethylsulfinyl Sulfonamide C₉H₁₁N₃O₃S₂ 273.33 Polar substituents enhance solubility

Key Observations:

  • Synthetic Routes : While 2-(4-bromophenyl) derivatives are synthesized via POCl3/DMF-mediated formylation , 2-(4-methoxyphenyl) analogs (9a) are prepared through oxidative cyclization, achieving 87% yield .
  • Thermal Stability : The methoxyphenyl derivative (9a) exhibits a higher melting point (146–148°C) than phenyl-substituted analogs, likely due to improved crystallinity from methoxy group packing .

Reactivity and Functionalization

  • Condensation Reactions: The carbaldehyde group in the target compound enables condensation with amines to form Schiff bases or with diaminobenzene derivatives to yield benzimidazoles (e.g., compound 11a in ). Similar reactivity is observed in 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, which reacts with benzene-1,2-diamine to form bioactive benzimidazoles .
  • Halogen Exchange : The bromine in the thiophene ring allows for cross-coupling reactions (e.g., Suzuki-Miyaura), a feature shared with 6-bromo-2-(3-methoxyphenyl) derivatives .

Spectral and Crystallographic Data

  • IR Spectroscopy : Carbaldehyde derivatives show characteristic C=O stretches at 1656–1685 cm⁻¹ . Bromine substitution induces shifts in aromatic C-Br stretches (∼750 cm⁻¹) .
  • NMR/MS : The target compound’s ¹H NMR would resemble 9a, with aldehyde protons at δ 10.04 ppm and aromatic protons between δ 7.03–9.66 ppm .

Biological Activity

2-(5-Bromothiophen-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde, a compound with the CAS Number 898379-45-8, is a derivative of the imidazo[1,2-a]pyridine class. This class is known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound positions it as a candidate for various pharmacological studies, particularly in the fields of oncology and anti-inflammatory research.

Chemical Structure and Properties

The molecular formula of this compound is C12H7BrN2OSC_{12}H_{7}BrN_{2}OS, with a molecular weight of 307.17 g/mol. The presence of both bromine and sulfur in its structure contributes to its biological activity, potentially enhancing its interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives, including this compound. These compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, research indicates that modifications in the imidazo[1,2-a]pyridine scaffold can significantly enhance anticancer activity through mechanisms such as cell cycle arrest and apoptosis induction .

Table 1: Summary of Anticancer Activities

CompoundCancer Cell LineIC50 Value (µM)Mechanism of Action
MIAMDA-MB-23112.5NF-κB inhibition
MIA + CurcuminSKOV310.0STAT3 suppression

Anti-inflammatory Effects

The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives are also noteworthy. Studies have demonstrated that these compounds can suppress inflammatory pathways, particularly by inhibiting NF-κB and STAT3 signaling pathways. For example, the combination of imidazo[1,2-a]pyridine derivatives with curcumin has shown enhanced anti-inflammatory effects in vitro .

Table 2: Anti-inflammatory Activity Overview

CompoundInflammatory ModelEffect ObservedMechanism
MIARAW 264.7 cellsReduced NO productioniNOS inhibition
MIA + CurcuminMDA-MB-231 cellsLowered cytokine levelsNF-κB suppression

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the imidazo[1,2-a]pyridine scaffold can significantly influence biological activity. The presence of electron-withdrawing groups like bromine enhances the compound's reactivity towards biological targets, improving its efficacy against cancer and inflammation .

Case Studies

Case Study 1: Anticancer Activity Against Breast Cancer

A recent study evaluated the effects of this compound on breast cancer cell lines (MDA-MB-231). The results indicated a significant decrease in cell viability at lower concentrations compared to controls. The study concluded that this compound could serve as a lead structure for developing novel anticancer agents .

Case Study 2: Synergistic Effects with Curcumin

Another investigation focused on the synergistic effects of combining this compound with curcumin in ovarian cancer models (SKOV3). The combination therapy resulted in enhanced anti-inflammatory responses and reduced tumor growth metrics compared to either agent alone. This suggests a promising avenue for combination therapies in cancer treatment .

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